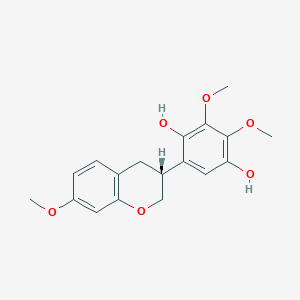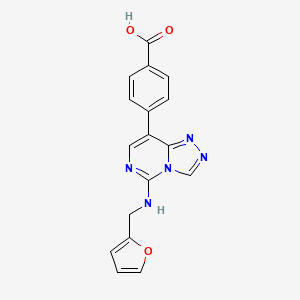
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine, also known as DFMPB, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied extensively for its potential applications in scientific research. DFMPB is a chiral compound, which means that it exists in two enantiomeric forms, each with different biological properties.
Mechanism of Action
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels in the brain. This increase in neurotransmitter levels results in enhanced neurotransmission and activation of the reward pathway in the brain. 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine also has affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has been shown to produce a wide range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, enhanced cognitive function, analgesia, and antidepressant-like effects. 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has also been shown to attenuate the effects of stress and anxiety in animal models.
Advantages and Limitations for Lab Experiments
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine is also relatively easy to synthesize and has a high purity. However, 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has some limitations for use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine also has potential toxic effects at high doses, which need to be taken into consideration when designing experiments.
Future Directions
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has several potential future directions for research. One area of research is to investigate the role of 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is to study the mechanism of action of 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine at the molecular level, particularly its interaction with sigma-1 receptors. Additionally, future research could focus on the synthesis of new derivatives of 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine with improved pharmacological properties.
Synthesis Methods
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-3-phenylbutan-1-one with hydroxylamine hydrochloride to form the oxime intermediate. The oxime is then reduced with sodium borohydride to form the amine product, which is subsequently treated with hydrochloric acid to obtain the final product, 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine.
Scientific Research Applications
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This property makes 4,4-Difluoro-2-methyl-3-phenylbutan-1-amine a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
4,4-difluoro-2-methyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)10(11(12)13)9-5-3-2-4-6-9/h2-6,8,10-11H,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQJASGNUBKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)

![2,4-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797331.png)


![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)
![2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2797336.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)